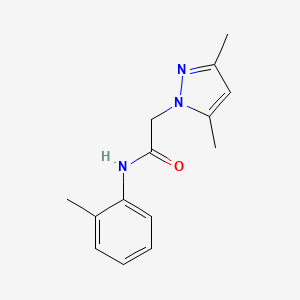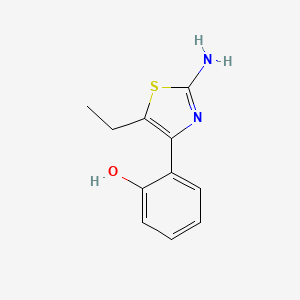![molecular formula C20H23NO2 B6632994 N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. It is a non-toxic, water-soluble compound that has been shown to have significant benefits in the prevention and treatment of dental caries.
Mechanism of Action
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and inhibiting the growth of harmful bacteria that can cause dental caries. It also helps to remineralize tooth enamel, making it stronger and more resistant to decay.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize tooth enamel. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial properties, which can help to prevent and treat oral health conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is its non-toxic nature, which makes it safe for use in laboratory experiments. Additionally, this compound is water-soluble, which makes it easy to work with and administer. However, one limitation of this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce.
Future Directions
There are a number of potential future directions for research on N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, there is ongoing research into the potential use of this compound in the treatment of other oral health conditions, such as periodontal disease and oral cancer. Finally, there is interest in exploring the potential use of this compound in other fields, such as medicine and biotechnology.
Synthesis Methods
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The exact method of synthesis can vary depending on the specific application and desired properties of the compound.
Scientific Research Applications
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have significant benefits in the prevention and treatment of dental caries, as well as in the remineralization of tooth enamel. Additionally, this compound has been studied for its potential use in the treatment of other oral health conditions, such as periodontal disease and oral cancer.
properties
IUPAC Name |
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-4-5-10-17)21-18-11-6-12-19(15-18)23-14-13-16-7-2-1-3-8-16/h1-3,6-8,11-12,15,17H,4-5,9-10,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLNSMWURPCFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
